molecular formula C10H16O3 B14739164 (4-Methylcyclohexyl) 2-oxopropanoate CAS No. 6624-85-7

(4-Methylcyclohexyl) 2-oxopropanoate

Cat. No.: B14739164
CAS No.: 6624-85-7
M. Wt: 184.23 g/mol
InChI Key: JQLMMHBTCISNGE-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl) 2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid) and 4-methylcyclohexanol. Structurally, it consists of a cyclohexyl ring substituted with a methyl group at the 4-position, esterified to the α-keto acid moiety.

Properties

CAS No.

6624-85-7

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(4-methylcyclohexyl) 2-oxopropanoate

InChI

InChI=1S/C10H16O3/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h7,9H,3-6H2,1-2H3

InChI Key

JQLMMHBTCISNGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl) 2-oxopropanoate typically involves the esterification of 4-methylcyclohexanol with 2-oxopropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl) 2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanoic acid.

    Reduction: Formation of 4-methylcyclohexyl 2-hydroxypropanoate.

    Substitution: Formation of various esters or amides, depending on the nucleophile used.

Scientific Research Applications

(4-Methylcyclohexyl) 2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl) 2-oxopropanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active components. The compound can also interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Key Findings :

  • Efficacy: MeCCNU outperforms CCNU and cyclophosphamide in murine melanoma models due to its prolonged half-life, attributed to the methylcyclohexyl group enhancing stability . This highlights how substituents on cyclic systems modulate pharmacokinetics.

Key Findings :

  • Both compounds likely undergo hydrolysis to yield ketone intermediates. However, the methylcyclohexyl group in the target compound may confer steric hindrance, altering reaction kinetics compared to smaller esters.

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